![molecular formula C12H11NO3S B13927531 2-Methoxy-6-(phenylsulfonyl)pyridine](/img/structure/B13927531.png)
2-Methoxy-6-(phenylsulfonyl)pyridine
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Overview
Description
2-Methoxy-6-(phenylsulfonyl)pyridine is an organic compound with the molecular formula C12H11NO3S. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a methoxy group at the 2-position and a phenylsulfonyl group at the 6-position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(phenylsulfonyl)pyridine typically involves the introduction of the methoxy and phenylsulfonyl groups onto the pyridine ring. One common method involves the reaction of 2-methoxypyridine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(phenylsulfonyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phenylsulfonyl group to a phenylsulfide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenylsulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-6-(phenylsulfonyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(phenylsulfonyl)pyridine involves its interaction with specific molecular targets. The methoxy and phenylsulfonyl groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Lacks the phenylsulfonyl group, making it less versatile in chemical reactions.
6-Phenylsulfonylpyridine: Lacks the methoxy group, which may affect its reactivity and interactions.
2-Methoxy-6-(phenylthio)pyridine: Similar structure but with a phenylthio group instead of a phenylsulfonyl group.
Uniqueness
2-Methoxy-6-(phenylsulfonyl)pyridine is unique due to the presence of both methoxy and phenylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .
Biological Activity
2-Methoxy-6-(phenylsulfonyl)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Overview of Biological Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. It has been particularly noted for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response and are implicated in cancer progression.
The primary mechanism through which this compound exerts its biological effects is through the inhibition of COX-1 and COX-2 enzymes. By binding to the active sites of these enzymes, the compound prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain associated with various conditions .
Cytotoxicity and Anticancer Properties
The compound has demonstrated cytotoxic activity against several cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa) cells. The following table summarizes the IC50 values for different cell lines:
These values indicate that this compound is particularly potent against MCF-7 cells, suggesting its potential as an anticancer agent.
Case Studies and Research Findings
- Cytotoxicity Against Cancer Cells : A study assessed the effects of this compound on MCF-7 and HeLa cells using the MTT assay. The results showed a significant reduction in cell viability, with IC50 values indicating strong anticancer potential .
- COX Inhibition : In another study, the compound was evaluated for its ability to inhibit COX enzymes. It exhibited selective inhibition, which could lead to fewer side effects compared to traditional NSAIDs .
- Apoptosis Induction : Further investigations revealed that treatment with this compound resulted in increased apoptosis in cancer cells, as evidenced by annexin V-FITC assays. This suggests that this compound may induce programmed cell death in malignancies .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other sulfonamide derivatives known for their anticancer properties:
Compound | IC50 (µM) | Activity Type |
---|---|---|
2-(Phenylsulfonyl)-2H-1,2,3-triazole | Moderate (varied by cell line) | Anticancer |
Thiazole derivatives | Variable | COX inhibition and anticancer |
This comparison highlights the unique efficacy of this compound in targeting specific cancer types while also inhibiting COX activity.
Properties
Molecular Formula |
C12H11NO3S |
---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-6-methoxypyridine |
InChI |
InChI=1S/C12H11NO3S/c1-16-11-8-5-9-12(13-11)17(14,15)10-6-3-2-4-7-10/h2-9H,1H3 |
InChI Key |
UTQNCTQVPMQKSA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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